Cas no 2228483-55-2 (4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid)

4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid is a versatile organic compound with distinct structural features. Its unique fluorinated and hydroxylated groups confer enhanced solubility and reactivity, making it suitable for various synthetic applications. The presence of the hydroxy group allows for facile modification through nucleophilic substitution reactions, while the fluorinated ring system provides stability and improved thermal properties. This compound is well-suited for organic synthesis, pharmaceutical intermediates, and materials science.
4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid structure
2228483-55-2 structure
商品名:4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
CAS番号:2228483-55-2
MF:C11H12F2O3
メガワット:230.207990646362
CID:6436729
PubChem ID:165843434

4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
    • 2228483-55-2
    • EN300-1959493
    • 4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
    • インチ: 1S/C11H12F2O3/c1-6-2-3-7(4-9(6)14)8(11(12)13)5-10(15)16/h2-4,8,11,14H,5H2,1H3,(H,15,16)
    • InChIKey: LTWOPFIILFLVLQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC(=O)O)C1C=CC(C)=C(C=1)O)F

計算された属性

  • せいみつぶんしりょう: 230.07545056g/mol
  • どういたいしつりょう: 230.07545056g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 57.5Ų

4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1959493-10.0g
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
2228483-55-2
10g
$7065.0 2023-05-31
Enamine
EN300-1959493-1.0g
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
2228483-55-2
1g
$1643.0 2023-05-31
Enamine
EN300-1959493-0.1g
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
2228483-55-2
0.1g
$1447.0 2023-05-31
Enamine
EN300-1959493-0.5g
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
2228483-55-2
0.5g
$1577.0 2023-05-31
Enamine
EN300-1959493-2.5g
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
2228483-55-2
2.5g
$3220.0 2023-05-31
Enamine
EN300-1959493-0.25g
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
2228483-55-2
0.25g
$1513.0 2023-05-31
Enamine
EN300-1959493-0.05g
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
2228483-55-2
0.05g
$1381.0 2023-05-31
Enamine
EN300-1959493-5.0g
4,4-difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid
2228483-55-2
5g
$4764.0 2023-05-31

4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid 関連文献

4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acidに関する追加情報

Introduction to 4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid (CAS No. 2228483-55-2)

4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid (CAS No. 2228483-55-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of fluorinated carboxylic acids and exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications.

The molecular structure of 4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid is characterized by the presence of two fluorine atoms at the 4-position of the butanoic acid chain and a substituted phenyl group with a hydroxyl and methyl group. The fluorine atoms introduce significant electronic and steric effects, which can influence the compound's pharmacokinetic and pharmacodynamic properties. The hydroxyl group on the phenyl ring adds polarity and potential hydrogen bonding capabilities, further enhancing the compound's biological activity.

Recent studies have highlighted the potential of 4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid in various therapeutic areas. One notable application is in the treatment of metabolic disorders, such as diabetes and obesity. Research has shown that this compound can modulate key metabolic pathways, including glucose metabolism and lipid homeostasis. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid significantly reduced blood glucose levels in diabetic mice by enhancing insulin sensitivity and improving glucose uptake in peripheral tissues.

In addition to its metabolic effects, 4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid has also shown promise in anti-inflammatory and anti-cancer research. Preclinical studies have indicated that this compound possesses potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, preliminary data suggest that it may have cytotoxic effects on certain cancer cell lines, making it a potential lead compound for cancer therapy.

The pharmacokinetic profile of 4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro and in vivo experiments have revealed that this compound exhibits good oral bioavailability and favorable plasma stability. The presence of fluorine atoms contributes to its enhanced metabolic stability, reducing the risk of rapid degradation by hepatic enzymes. This property is particularly advantageous for developing long-lasting therapeutic agents.

Clinical trials are currently underway to evaluate the safety and efficacy of 4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings underscore the potential of this compound as a safe and effective treatment option for various diseases.

In conclusion, 4,4-Difluoro-3-(3-hydroxy-4-methylphenyl)butanoic acid (CAS No. 2228483-55-2) represents a promising molecule with diverse therapeutic applications. Its unique chemical structure confers favorable biological properties that make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its full potential, paving the way for innovative treatments in metabolic disorders, inflammation, and cancer.

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